2-(3,4-Difluorophenyl)propan-2-amine physical properties
2-(3,4-Difluorophenyl)propan-2-amine physical properties
An In-depth Technical Guide to the Physical Properties of 2-(3,4-Difluorophenyl)propan-2-amine
Introduction
2-(3,4-Difluorophenyl)propan-2-amine, a difluorinated derivative of phentermine, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug development.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physical properties of this compound. The narrative moves beyond a simple recitation of data, delving into the causality behind its physicochemical characteristics and the experimental methodologies used for their determination.
Compound Identification
Precise identification is the cornerstone of any chemical investigation. The fundamental identifiers for 2-(3,4-Difluorophenyl)propan-2-amine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(3,4-difluorophenyl)propan-2-amine | N/A |
| CAS Number | 306761-17-1 | [1] |
| Molecular Formula | C₉H₁₁F₂N | [1][2] |
| Molecular Weight | 171.19 g/mol | [1][3] |
| Monoisotopic Mass | 171.08595 Da | [2] |
| InChIKey | BKEJWQVDJHFFAD-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties: A Quantitative Overview
The physical properties of an active pharmaceutical ingredient (API) candidate are critical determinants of its behavior in both biological and formulation contexts. While specific experimental data for some properties of 2-(3,4-Difluorophenyl)propan-2-amine are not widely published, we can infer its characteristics based on its structure and data from analogous compounds.
| Property | Predicted/Observed Value | Significance in Drug Development |
| Melting Point | Data not publicly available. | Influences solubility, dissolution rate, and stability of the solid form. It is a key parameter for purification and formulation processes. |
| Boiling Point | Data not publicly available. | Relevant for purification by distillation, though less critical for solid dosage forms. |
| pKa | Estimated: 9.0 - 10.0 | Governs the degree of ionization at physiological pH, which profoundly impacts solubility, absorption, distribution, and target binding. |
| Solubility | Predicted to be soluble in organic solvents (DMSO, Methanol, Ethanol) and sparingly soluble in aqueous solutions, with solubility increasing at lower pH. | Directly affects bioavailability. Poor aqueous solubility is a major hurdle in drug development, requiring advanced formulation strategies. |
| Predicted XlogP | 1.6 - 1.8 | [2][4] |
Causality and Insights
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Basicity (pKa): The primary amine group (-NH₂) is basic due to the lone pair of electrons on the nitrogen atom. However, the 3,4-difluorophenyl group is electron-withdrawing, which slightly reduces the electron density on the nitrogen, making it a weaker base than a simple alkylamine. The pKa is therefore expected to be slightly lower than that of phentermine itself. This property is critical, as the ionized (protonated) form of the amine will dominate in the acidic environment of the stomach, affecting its absorption profile.
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Solubility: The molecule possesses both a polar amine group, which can engage in hydrogen bonding, and a nonpolar difluorophenylpropyl group. This amphiphilic nature dictates its solubility. In acidic aqueous media, the amine becomes protonated (R-NH₃⁺), forming a salt that is significantly more water-soluble. In organic solvents like DMSO and ethanol, the entire molecule can be effectively solvated.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule. For 2-(3,4-Difluorophenyl)propan-2-amine, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of 172.09323.[2]
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Predicted Fragmentation: The primary fragmentation pathway would likely involve the loss of a methyl group (CH₃•) via alpha-cleavage, resulting in a significant fragment at m/z 156. This is a characteristic fragmentation for tertiary carbinamines.
Table: Predicted Collision Cross Section (CCS) Data This data is valuable for advanced analytical techniques like ion mobility-mass spectrometry, aiding in structural confirmation.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 172.09323 | 133.1 |
| [M+Na]⁺ | 194.07517 | 142.2 |
| [M-H]⁻ | 170.07867 | 134.4 |
| Source: PubChemLite[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum would exhibit several key signals:
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Aromatic Protons (Ar-H): Three protons on the difluorophenyl ring would appear in the aromatic region (~7.0-7.5 ppm). Due to the fluorine substitution, they would display complex splitting patterns (doublets and triplets of doublets) due to both H-H and H-F coupling.
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Amine Protons (-NH₂): A broad singlet would be expected in the range of 0.5-5.0 ppm. Its chemical shift is highly dependent on solvent and concentration. This signal would disappear upon the addition of a few drops of D₂O, a classic confirmatory test for exchangeable protons.
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Methyl Protons (-C(CH₃)₂): A sharp singlet integrating to six protons would be observed in the upfield region (~1.3-1.5 ppm), characteristic of the two equivalent methyl groups on the quaternary carbon.
-
-
¹³C NMR: The carbon spectrum would show:
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Aromatic Carbons: Six distinct signals in the downfield region (~115-160 ppm). The carbons directly bonded to fluorine would show large one-bond C-F coupling constants, appearing as doublets.
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Quaternary Carbon (-C(CH₃)₂): A signal around 50-60 ppm.
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Methyl Carbons (-CH₃): A signal in the upfield region (~25-30 ppm).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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N-H Stretch: As a primary amine, two distinct stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.
-
C-H Stretch: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.
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C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F bonds on the aromatic ring.
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Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region correspond to the phenyl ring.
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol describes a self-validating system for accurately determining the acid dissociation constant (pKa) of the primary amine.
Principle
The pKa is determined by monitoring the pH of a solution of the amine as it is titrated with a strong acid. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.
Step-by-Step Methodology
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Preparation of Analyte Solution:
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Accurately weigh approximately 50 mg of 2-(3,4-Difluorophenyl)propan-2-amine and dissolve it in 50 mL of a suitable solvent (e.g., 50:50 Methanol:Water) in a titration vessel. The co-solvent is necessary due to the limited aqueous solubility of the free base.
-
Causality: A precise mass is crucial for calculating the exact molarity. The co-solvent ensures the analyte remains fully dissolved throughout the titration.
-
-
Titrant Preparation:
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl). Standardization against a primary standard like tris(hydroxymethyl)aminomethane (TRIS) is mandatory for accuracy.
-
Causality: The concentration of the titrant must be known with high precision as it is the basis for all subsequent calculations.
-
-
Instrumentation Setup & Calibration:
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
-
Place the calibrated pH electrode and a micro-stir bar into the analyte solution.
-
Causality: Calibration ensures the pH readings are accurate and traceable. Gentle stirring ensures homogeneity without creating a vortex that could interfere with the electrode reading.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or an automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Vₑ) from the inflection point of the curve, which can be found accurately by taking the first derivative of the plot (d(pH)/dV).
-
The half-equivalence point volume is Vₑ / 2.
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Find the pH on the titration curve that corresponds to the volume Vₑ / 2. This pH value is the pKa of the compound.
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Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
2-(3,4-Difluorophenyl)propan-2-amine is a compound with a distinct set of physical properties shaped by its unique chemical structure. The presence of a basic amine functional group and an electron-withdrawing difluorophenyl ring dictates its pKa, solubility, and ultimately its potential pharmacokinetic profile. While some experimental values are not publicly cataloged, a thorough understanding of its structure allows for reliable prediction of its behavior and the design of robust analytical protocols for its characterization. This guide provides the foundational knowledge necessary for scientists to effectively work with this compound in a research and development setting.
References
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PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]
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PubChemLite. 2-(3,4-difluorophenyl)propan-2-amine. [Link]
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PubChem. (R)-1-(2,4-Difluorophenyl)propan-1-amine. [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Google Patents. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)
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Wikipedia. 3,4-Dimethylphenethylamine. [Link]
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SpectraBase. (2,4-Difluorophenyl)-(2-methyl-1-phenyl-propyl)amine. [Link]
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PubChemLite. 2-(3,4-difluorophenyl)propan-1-amine. [Link]
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University of Wisconsin-Madison, Department of Chemistry. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
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Universitas Airlangga. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]
- Google Patents. US3547999A - 4 - alkyl - dialkoxy - alpha - methyl - phenethylamines and their pharmacologically-acceptable salts.
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Wikipedia. 3,4-Dimethoxyphenethylamine. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. [Link]
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University of Tartu, Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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Wikipedia. Dimethylphenethylamine. [Link]
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PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. [Link]
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Angene Chemical. (2R)-1-(3,4-difluorophenyl)propan-2-amine. [Link]
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University of Wisconsin-Madison, Department of Chemistry. pKa Data Compiled by R. Williams. [Link]
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Chembest. 2-(3,5-DIFLUOROPHENYL)PROPAN-2-AMINE. [Link]
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